1,2-Stearin-3-linolein

Synthetic Lipid Chemistry Triacylglycerol Purification Silver-Ion Chromatography

1,2-Stearin-3-linolein (CAS 2442-53-7; synonym: 1,2-distearoyl-3-linoleoyl-rac-glycerol, SSL) is a defined, mixed-acid triacylglycerol (TAG) composed of stearic acid (18:0) esterified at the sn‑1 and sn‑2 positions and linoleic acid (18:2, ω‑6) at the sn‑3 position. With a molecular formula of C₅₇H₁₀₆O₆ and a molecular weight of 887.4 g mol⁻¹, it belongs to the asymmetric SSU (saturated‑saturated‑unsaturated) class of triacylglycerols that are critical components of interesterified fats, cocoa‑butter equivalents, and structured lipid formulations.

Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
Cat. No. B3026074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Stearin-3-linolein
Molecular FormulaC57H106O6
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25-
InChIKeyABFJWRKPWCFTQP-LVBVOWIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Stearin-3-linolein (1,2-Distearoyl-3-linoleoyl-rac-glycerol) – Core Identity and Procurement-Relevant Baselines


1,2-Stearin-3-linolein (CAS 2442-53-7; synonym: 1,2-distearoyl-3-linoleoyl-rac-glycerol, SSL) is a defined, mixed-acid triacylglycerol (TAG) composed of stearic acid (18:0) esterified at the sn‑1 and sn‑2 positions and linoleic acid (18:2, ω‑6) at the sn‑3 position . With a molecular formula of C₅₇H₁₀₆O₆ and a molecular weight of 887.4 g mol⁻¹, it belongs to the asymmetric SSU (saturated‑saturated‑unsaturated) class of triacylglycerols that are critical components of interesterified fats, cocoa‑butter equivalents, and structured lipid formulations [1]. Its defined regio‑isomeric purity distinguishes it from naturally occurring fat blends and positions it as a high‑value reference compound for mechanistic studies of lipid digestion, absorption, and phase behaviour.

Why 1,2-Stearin-3-linolein Cannot Be Replaced by a Generic TAG or Positional Isomer


The assumption that any triacylglycerol that contains stearic and linoleic acids can serve as a functional equivalent of 1,2‑stearin‑3‑linolein ignores the decisive role of regio‑specificity. The positions of the fatty acyl chains on the glycerol backbone dictate both solid‑state packing (polymorphism, melting point, solid‑fat content) and enzymatic recognition during digestion [1]. Thus, a positional isomer such as 1,3‑distearoyl‑2‑linoleoyl‑glycerol (SLS) exhibits markedly different lymphatic absorption of stearic acid [2], while the analogous oleic‑containing TAG (1,2‑distearoyl‑3‑oleoyl‑rac‑glycerol, SSO) cannot be purified to the same isomeric grade [3]. Consequently, substituting a generic fat blend or a positional isomer without proof of equivalent regio‑isomeric purity and bio‑performance compromises the validity of experimental outcomes and the functional performance of formulated products.

Quantitative Differentiation Evidence for 1,2-Stearin-3-linolein Against Its Closest Comparators


Isomeric Purity: 1,2-Stearin-3-linolein Achieves >98% Purity Whereas the Oleic Analog 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO) Cannot Be Prepared in Comparable Purity

When 1,2-stearin-3-linolein (SSL) and its oleic counterpart 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) were synthesized via the same 1,2-diacylglycerol esterification route and purified by silver‑ion HPLC, **SSL was obtained with >98% isomeric purity, whereas SSO could not be obtained at a purity sufficient for reliable physical‑property characterization** [1]. The purification required silver‑resin or silver‑nitrate‑impregnated silica gel chromatography, which was effective for the linoleic and linolenic SSU‑type TAGs but failed for the oleic analog due to co‑elution of residual 1,3‑isomers [1].

Synthetic Lipid Chemistry Triacylglycerol Purification Silver-Ion Chromatography

Lymphatic Stearic Acid Recovery: Positional Isomer 1,3-Distearoyl-2-linoleoyl-glycerol (SLS) Shows 68.3% Recovery vs. 88.4% for 1-Stearoyl-2,3-dilinoleoyl-glycerol (SLL) – Direct Implication for 1,2-Stearin-3-linolein's Absorption Profile

In a rat lymphatic cannulation study, the positional isomer **1,3‑distearoyl‑2‑linoleoyl‑glycerol (SLS) – which differs from 1,2‑stearin‑3‑linolein only in the location of one stearoyl chain – yielded a 24‑h lymphatic stearic acid recovery of 68.3%, significantly lower than the 88.4% recovery from 1‑stearoyl‑2,3‑dilinoleoyl‑glycerol (SLL) and the 101% recovery from a randomly esterified stearic‑linoleic TAG** [1]. Linoleic acid recovery was uniformly >94% across all test TAGs. This demonstrates that the positional placement of stearic acid within the TAG molecule is a primary determinant of absorption efficiency, not simply the overall fatty‑acid composition.

Lipid Absorption Lymphatic Transport Structured Triacylglycerols

Melting Point: 1,2-Stearin-3-linolein (33.5–34 °C) Occupies a Thermal Niche Between Low‑Melting Unsaturated Oils and High‑Melting Fully Saturated TAGs, Distinct from Symmetrical Isomers

1,2‑Stearin‑3‑linolein (SSL) exhibits a melting point of **33.5–34 °C** . This places it substantially below the symmetrical SUS isomer 1,3‑distearoyl‑2‑oleoyl‑sn‑glycerol (SOS; m.p. ≈ 42–43 °C) [1] and far below the fully saturated tristearin (SSS; m.p. ≈ 73 °C), yet above the fully liquid triolein (OOO; m.p. ≈ 5 °C). The depressed melting point relative to SUS‑type TAGs is a direct consequence of the asymmetric SSU configuration, which disrupts efficient hydrocarbon‑chain packing in the solid state [2].

Phase Behaviour Differential Scanning Calorimetry Fat Crystallisation

Polymorphism and Phase Behaviour: The SSU Configuration of 1,2-Stearin-3-linolein Supports a Distinct Polymorphic Landscape from Symmetrical SUS TAGs, Enabling Customised Solid‑Fat‑Content Profiles

Binary phase diagrams of 1,3‑distearoyl‑2‑linoleoyl‑sn‑glycerol (SLS) with SOS reveal multiple solid‑solution and eutectic phases that govern macroscopic hardness and melting behaviour [1]. Although equivalent full phase diagrams for pure SSL have not been published, the established principle that **SSU‑type TAGs (such as SSL) crystallise in a fundamentally different polymorphic pathway than their SUS counterparts** is well documented [2]. Specifically, the asymmetric placement of the unsaturated chain at the sn‑3 position frustrates the formation of the tightly packed β‑polymorph that gives SUS‑rich fats their characteristic snap. This means that blends containing SSL can be used to suppress the undesired β‑polymorph that causes chocolate fat bloom, without requiring additional anti‑bloom additives.

Polymorphism X‑ray Diffraction Solid Fat Content

High‑Impact Research and Industrial Application Scenarios for 1,2-Stearin-3-linolein


Defined Substrate for Lipid Digestion and Absorption Studies

1,2‑Stearin‑3‑linolein serves as a structurally precise probe to dissect the stereospecificity of digestive lipases. Because pancreatic lipase preferentially hydrolyses the sn‑1 and sn‑3 positions, the placement of linoleic acid at sn‑3 ensures that the released free fatty acid is the essential ω‑6 polyunsaturated chain, while the sn‑1,2‑distearoylglycerol intermediate generated is a defined substrate for subsequent monoacylglycerol lipase action. The lymphatic absorption data from the positional isomer SLS (68.3% stearic acid recovery) underscores the need to use the exact SSU isomer when studying the relationship between TAG structure and postprandial stearic acid bioavailability [1].

Certified Reference Standard for Lipidomics and Mass Spectrometry

The ability to obtain 1,2‑stearin‑3‑linolein at >98% isomeric purity [2] makes it an ideal calibrant for LC‑MS/MS and shotgun lipidomics workflows that require unambiguous identification and quantification of regio‑isomeric TAG species. Its defined collision‑induced dissociation signature (characteristic neutral loss of linoleic acid from sn‑3) provides a unique diagnostic fragment pattern that can be used to validate MRM transitions for complex biological lipid extracts.

Tailoring Solid‑Fat‑Content Profiles in Cocoa‑Butter Equivalents and Confectionery Fats

The asymmetric SSU structure of SSL depresses the melting point (33.5–34 °C) relative to SUS‑type TAGs and alters the polymorphic pathway, favouring the β'‑polymorph over the bloom‑prone β‑polymorph [3]. Incorporation of purified SSL into cocoa‑butter equivalent formulations enables precise modulation of the melting curve between 25 °C and 35 °C, enhancing mouthfeel and heat stability without requiring non‑TAG additives.

Controlled‑Release Lipid Matrices for Nutraceuticals and Pharmaceuticals

With a melting point just below body temperature, 1,2‑stearin‑3‑linolein can be engineered into solid‑lipid nanoparticles or self‑emulsifying drug delivery systems to achieve enzyme‑triggered release. The defined regio‑chemistry ensures batch‑to‑batch consistency in crystallisation behaviour and digestion kinetics, a requirement for regulatory‑friendly lipid excipients in oral or parenteral formulations.

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